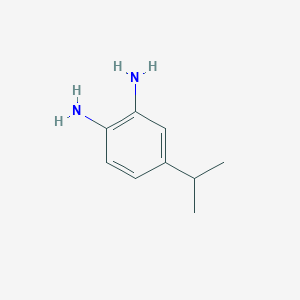

4-Isopropylbenzene-1,2-diamine

Description

Contextualization within Aromatic Vicinal Diamine Chemistry

Aromatic vicinal diamines, or ortho-phenylenediamines, are a class of compounds characterized by two amino groups attached to adjacent carbon atoms of an aromatic ring. This structural motif is the cornerstone of their rich and diverse chemistry. The proximity of the two amino groups allows for the facile formation of five-membered heterocyclic rings upon reaction with various electrophiles, leading to important classes of compounds like benzimidazoles, quinoxalines, and phenazines. doi.orgresearchgate.net

The introduction of substituents onto the benzene (B151609) ring, such as the isopropyl group in 4-Isopropylbenzene-1,2-diamine, allows for the fine-tuning of the molecule's steric and electronic properties. This can influence the reactivity of the amino groups, the stability of the resulting products, and the coordination properties of the diamine when used as a ligand. For instance, the electron-donating nature of the isopropyl group can enhance the nucleophilicity of the amino groups, potentially accelerating reactions.

Significance of the 1,2-Diamine Moiety as a Privileged Scaffold in Organic and Inorganic Systems

The 1,2-diamine unit is widely recognized as a "privileged scaffold" in chemistry. researchgate.netmdpi.com This term denotes a molecular framework that is capable of binding to a range of biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.netmdpi.com In organic synthesis, vicinal diamines are crucial building blocks for the construction of complex molecules, including natural products and pharmaceuticals. nih.govacs.orgrsc.org The stereocontrolled synthesis of chiral vicinal diamines is a particularly active area of research, as these compounds are highly sought after for asymmetric catalysis and as chiral auxiliaries. acs.orgnih.gov

In the realm of inorganic chemistry, ortho-phenylenediamines and their derivatives are exceptional ligands for a wide array of metal ions. rsc.orgresearchgate.net They can act as bidentate ligands, forming stable five-membered chelate rings with metal centers. The resulting metal complexes have found applications in catalysis, materials science, and as models for biological systems. rsc.orgacs.org The redox-active nature of the ortho-phenylenediamine ligand, which can exist in three different oxidation states, allows it to participate directly in chemical reactions by acting as an electron reservoir, thereby expanding the reactivity of the coordinated metal center. rsc.org

Overview of Current Research Frontiers Involving Aryl-Substituted Diamines

The field of aryl-substituted diamines is a hotbed of research activity, with several exciting frontiers currently being explored. One major area of focus is the development of novel catalytic systems. Metal complexes of substituted ortho-phenylenediamines are being investigated for a variety of catalytic transformations, including oxidation reactions, C-H activation, and water oxidation. rsc.orgresearchgate.net The ability to tune the electronic and steric properties of the ligand by varying the substituents on the aromatic ring is crucial for optimizing the performance of these catalysts.

Another significant research direction is the synthesis of advanced materials. Aryl-substituted diamines are used as monomers for the production of high-performance polymers, such as polyurethanes and polyureas, which have applications in coatings and adhesives. ontosight.ai Furthermore, the unique photophysical properties of certain derivatives, such as those of 2,1,3-benzothiadiazole (B189464) (BTD) which can be synthesized from ortho-phenylenediamines, make them promising candidates for use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. researchgate.net Research into conjugated microporous polymers (CMPs) derived from aryl diamines is also gaining traction for applications in gas storage and sensing. researchgate.net

The development of more efficient and sustainable synthetic methods for accessing unsymmetrical and highly substituted vicinal diamines is also a key research priority. rsc.orgnih.govrsc.org Recent advances include photocatalytic methods and multicomponent reactions that allow for the construction of complex diamine structures in a single step. rsc.orgrsc.org These new methodologies are expanding the toolbox of synthetic chemists and enabling the creation of novel molecules with potentially valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXBPVBZNZKDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56471-90-0 | |

| Record name | 4-(propan-2-yl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 Isopropylbenzene 1,2 Diamine and Its Analogues

Advanced C–H Amination Strategies for Vicinal Diamine Synthesis

Direct C–H amination represents a powerful and atom-economical approach to forging C–N bonds, transforming ubiquitous C-H bonds into valuable amine functionalities without the need for pre-functionalization.

Electrophotocatalytic Approaches to 1,2-Diamine Derivatives from Alkylated Arenes

Electrophotocatalysis has emerged as a sustainable and powerful tool in organic synthesis, enabling reactions under mild conditions by leveraging the synergy of electrochemistry and photocatalysis. In the context of vicinal diamine synthesis from alkylated arenes, this approach facilitates the generation of highly reactive nitrogen-centered radical species that can engage in C-H amination.

An electrochemical synthesis of 1,2-diazides from alkenes, which can be subsequently reduced to 1,2-diamines, highlights the potential of this strategy. nih.gov This method involves the anodic generation of an azidyl radical from sodium azide, which then adds successively to an alkene. nih.gov The process is often assisted by a manganese catalyst and can be performed using common electrode materials like carbon, nickel, or platinum. nih.gov A key advantage of this electrochemical approach is the precise control over the reaction potential, which minimizes the need for stoichiometric chemical oxidants and reduces waste generation. nih.gov The resulting 1,2-diazides can be efficiently converted to the corresponding 1,2-diamines through methods such as catalytic hydrogenation. nih.gov While this method is demonstrated on alkenes, its principles can be conceptually extended to the functionalization of alkylated arenes through pathways involving radical intermediates.

Transition Metal-Catalyzed C–H Amination for Direct C–N Bond Formation

Transition metal catalysis is a cornerstone of modern C-H functionalization, with rhodium, palladium, and copper catalysts being particularly effective in mediating C-N bond formation.

Rhodium Catalysis: Dirhodium catalysts are exceptionally versatile for promoting the oxidation of aliphatic C-H bonds. nih.gov Rhodium-catalyzed C-H insertion of hydroxylamine-derived sulfamate (B1201201) esters provides a route to unique oxathiadiazinane heterocycles. nih.gov These intermediates can then be mildly reduced to yield differentially substituted 1,2-diamine products. nih.gov This transformation is characterized by high chemoselectivity and diastereoselectivity. nih.gov The reaction is typically performed using a rhodium catalyst such as Rh₂(oct)₄ in the presence of an oxidant like PhI(OAc)₂ and a base such as MgO. nih.gov The subsequent reduction of the N-O bond in the heterocyclic intermediate can be achieved using a Zn(Cu) couple to afford the monoprotected 1,2-diamine in high yield. nih.gov A notable development in this area is the use of the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, which exhibits superior performance for C-H amination with sulfamate, sulfamide, urea, and guanidine substrates, often requiring lower catalyst loadings. nih.gov

A radical sequential reaction mediated by a dirhodium(II) catalyst has been developed for the one-step synthesis of 1,3-diamines from cumene (B47948) derivatives and N-fluorobenzenesulfonimide (NFSI). This process involves an iterative radical polar crossover and desaturation activation mechanism to functionalize adjacent C-H bonds. While this method yields 1,3-diamines, its principles of radical-mediated C-H activation on a cumene scaffold are relevant to the synthesis of other diamine isomers.

Palladium Catalysis: Palladium catalysts are also widely used for C-H amination reactions. These reactions can proceed through various mechanisms, including directed C-H activation where a coordinating group on the substrate directs the catalyst to a specific C-H bond. wpi.edu Non-directed aromatic C-H aminations, while more challenging, offer a direct route to functionalize simple arenes. wpi.edu Palladium-catalyzed reactions often require an oxidant to regenerate the active catalyst. nih.gov For instance, the palladium-catalyzed amination of arenes can be achieved using electrophilic amination reagents in the presence of a palladium source and a suitable ligand. wpi.edu

Copper Catalysis: Copper-catalyzed C-H amination has also been explored, offering a more economical alternative to precious metal catalysts. While not as extensively developed for direct vicinal diamination of alkylarenes, copper catalysts are effective in various C-N bond-forming reactions.

The table below summarizes representative conditions for transition metal-catalyzed C-H amination reactions relevant to the synthesis of diamine derivatives.

| Catalyst | Substrate Type | Nitrogen Source | Oxidant | Typical Conditions | Product Type |

| Rh₂(oct)₄ | Alkyl Sulfamate Ester | Intramolecular | PhI(OAc)₂ | Benzene (B151609), MgO | Oxathiadiazinane (precursor to 1,2-diamine) |

| Rh₂(esp)₂ | Benzylic Hydrocarbon | TcesNH₂ | PhI(O₂CᵗBu)₂ | Slow oxidant addition | Benzylic Amine |

| Dirhodium(II) | Cumene Derivative | NFSI | - | - | 1,3-Diamine |

| Pd(OAc)₂ | Alicyclic Amine | - | AgOAc | CsOPiv | Arylated Amine |

Radical-Mediated and Iterative Radical Polar Crossover Reactions in Diamine Synthesis

Radical-mediated reactions provide a powerful avenue for C-H amination, often exhibiting complementary reactivity and selectivity to ionic pathways. These reactions typically involve the generation of a nitrogen-centered radical which can then abstract a hydrogen atom from a C-H bond, followed by radical recombination or other trapping steps to form the C-N bond.

The dirhodium-catalyzed 1,3-diamination of cumene derivatives with N-fluorobenzenesulfonimide (NFSI) proceeds through a radical mechanism. Mechanistic studies suggest an iterative radical polar crossover and desaturation activation process is at play. This demonstrates the potential of radical-mediated pathways to achieve multiple C-H aminations on a single substrate.

Furthermore, cobalt(II)-based metalloradical catalysis has been shown to be effective for the enantioselective amination of C(sp³)-H bonds using sulfamoyl azides. nih.gov This system operates via a stepwise radical pathway, which accounts for its high functional-group tolerance and chemoselectivity. nih.gov The resulting chiral cyclic sulfamides can be converted to valuable chiral 1,3-diamine derivatives. nih.gov While focused on 1,3-diamines, the underlying principles of metalloradical catalysis offer a promising strategy for developing selective vicinal diamination reactions.

Multistep Convergent and Linear Synthesis Pathways

While direct C-H amination offers elegance and efficiency, multistep synthetic sequences remain a robust and versatile approach for accessing complex molecules like 4-Isopropylbenzene-1,2-diamine, particularly when specific substitution patterns are required.

Chemo- and Regioselective Reduction of Nitro Aromatic Precursors to Diamines

A common and reliable method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compounds. The key challenge in this approach is achieving chemo- and regioselectivity, especially when other reducible functional groups are present in the molecule.

The synthesis of this compound would logically start from 4-isopropyl-1,2-dinitrobenzene. The nitration of cumene (isopropylbenzene) can lead to a mixture of isomers, and specific conditions would be required to favor the desired 1,2-dinitro product. A related process for the production of 2,4-dinitro-1,3,5-triisopropylbenzene involves the nitration of 1,3,5-triisopropylbenzene. google.com This dinitro compound can then be hydrogenated to 2,4-diamino-1,3,5-triisopropylbenzene. google.com

A variety of reducing agents and catalytic systems can be employed for the reduction of dinitroarenes. Nickel-incorporated hexagonal mesoporous aluminophosphate (NiHMA) molecular sieves have been shown to be highly efficient heterogeneous catalysts for the chemo- and regioselective reduction of nitroarenes via catalytic transfer hydrogenation. researchgate.net This method is advantageous as it avoids the use of hazardous molecular hydrogen and the catalyst is recyclable. researchgate.net

The table below provides examples of catalysts and conditions used for the reduction of dinitroarenes.

| Catalyst/Reagent | Substrate | Solvent | Conditions | Product |

| Hydrogenation (general) | 2,4-dinitro-1,3,5-triisopropylbenzene | - | - | 2,4-diamino-1,3,5-triisopropylbenzene |

| NiHMA | Dinitroarenes | Propan-2-ol | Catalytic Transfer Hydrogenation | Diaminoarenes |

Nucleophilic Aromatic Substitution-Alkylation-Reduction Sequences for Substituted Diamines

Nucleophilic aromatic substitution (SNAr) provides a powerful tool for the introduction of nitrogen nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org A multistep sequence involving SNAr, alkylation, and reduction can be envisioned for the synthesis of substituted diamines.

For the synthesis of this compound, a potential starting material could be a catechol derivative. While catechols are typically nucleophilic, they can act as electrophiles in formal nucleophilic aromatic substitution reactions under certain conditions. nih.gov For instance, a chain mechanism triggered by molecular oxygen can generate an electrophilic ortho-quinone intermediate that can be trapped by a nucleophile. nih.gov

A more conventional SNAr approach would involve a starting material such as 1,2-dichloro-4-isopropylbenzene or a related compound with suitable leaving groups. The reaction with an amine nucleophile, followed by further functionalization and reduction, could lead to the desired diamine. The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org

A general sequence could involve:

Nucleophilic Aromatic Substitution: Reaction of a suitably substituted isopropylbenzene with an amine or a protected amine nucleophile.

Alkylation: If necessary, alkylation of the introduced amino group or other positions on the aromatic ring.

Reduction: Reduction of any remaining nitro groups or other reducible functionalities to yield the final diamine.

This modular approach allows for the introduction of various substituents and the synthesis of a diverse range of diamine analogues.

Diastereoselective and Enantioselective Methodologies for Chiral Vicinal Diamines

Chiral vicinal diamines are crucial structural motifs found in numerous biologically active molecules and serve as essential ligands and organocatalysts in asymmetric synthesis. acs.org Consequently, the development of stereoselective methods to access these compounds in an enantioenriched form is a significant focus of chemical research. acs.org Methodologies can be broadly categorized into diastereoselective approaches, which control the relative stereochemistry between two adjacent stereocenters, and enantioselective methods, which control the absolute stereochemistry.

Recent advancements have provided a variety of powerful tools for the synthesis of these valuable compounds. Diastereoselective strategies often employ multi-component reactions to construct complex diamine structures with high fidelity. A notable example is a rhodium-catalyzed three-component reaction involving diazo compounds, diarylmethanimines, and ketimines. This method efficiently generates vicinal diamine derivatives that possess two tertiary stereocenters, achieving high yields (75% to over 95%) and excellent diastereoselectivities. Another effective diastereoselective approach involves a two-step procedure for creating vicinal diamines containing a trifluoromethyl (CF3) group, a valuable pharmacophore in medicinal chemistry. acs.org This process proceeds through the ring-opening of an intermediate aziridine with an amine, affording the final product with high diastereoselectivity. acs.org Furthermore, temperature has been shown to be a critical factor in controlling diastereoselectivity in certain reactions, such as the three-component phenolic Mannich reaction, where lower temperatures favor the anti-adduct and higher temperatures yield the syn-isomer. acs.org

Enantioselective synthesis of vicinal diamines has been achieved through various catalytic systems. One prominent method is the Nickel-hydride (NiH)-catalyzed hydroamidation of alkenyl amides using dioxazolones as the nitrogen source. This transformation produces a range of enantioenriched vicinal diamines with high enantioselectivities (up to 99%) and good yields (up to 87%) under mild, room-temperature conditions. Another powerful strategy is the silver(I)-catalyzed enantioselective aminolysis of N-tosylaziridines. nih.gov This protocol is effective for both the kinetic resolution of 2-aryl-N-tosylaziridines and the asymmetric desymmetrization of meso-N-tosylaziridines, using various anilines and aliphatic amines as nucleophiles to yield chiral vicinal diamine derivatives. nih.gov Additionally, organocatalysis using chiral phosphoric acid has proven effective. In this approach, the nucleophilic addition of N-monosubstituted hydrazones to N-Boc imines yields differentially protected vicinal diamines with high chemo-, diastereo-, and enantioselectivity. researchgate.net

Table 1: Selected Methodologies for Stereoselective Synthesis of Vicinal Diamines

| Methodology | Catalyst / Reagent | Substrates | Key Outcome | Citations |

|---|---|---|---|---|

| Diastereoselective Three-Component Reaction | Dirhodium complex | Diazo compounds, diarylmethanimines, ketimines | High yields (75–>95%) and excellent diastereoselectivity for diamines with two tertiary stereocenters. | |

| Enantioselective Hydroamidation | NiH / BOX catalyst | Alkenyl amides, dioxazolones | High enantioselectivities (up to 99%) and good yields (up to 87%) under mild conditions. | |

| Enantioselective Aminolysis | Silver(I) / Chiral Diphosphine | N-Tosylaziridines, anilines, aliphatic amines | Provides a practical route to chiral vicinal diamine derivatives via kinetic resolution or desymmetrization. | nih.gov |

| Diastereoselective CF3-Diamine Synthesis | N/A (Two-step procedure) | Vinyl imine, aryl amine | High diastereoselectivity for the incorporation of a CF3 moiety into the vicinal diamine scaffold. | acs.org |

| Enantioselective Mannich Reaction | Chiral Phosphoric Acid | N-monosubstituted hydrazones, N-Boc imines | High chemo-, diastereo-, and enantioselectivity for differentially protected vicinal diamines. | researchgate.net |

| Temperature-Dependent Diastereoselective Mannich Reaction | N/A (Three-component) | Electron-rich phenol, amine, chiral α-N,N-dibenzylamino aldehyde | Temperature controls stereochemistry: -20 °C favors anti-diastereomer, while 60 °C favors syn-isomer. | acs.org |

Design and Synthesis of Functionalized this compound Derivatives

This compound is a derivative of o-phenylenediamine (B120857) (OPD), a versatile building block in organic synthesis. The functionalization of the OPD core, including analogues like this compound, is crucial for developing new materials and therapeutic agents. nih.govnih.gov Synthetic strategies can be divided into two main categories: the direct synthesis of substituted OPDs and the post-synthesis functionalization of the diamine moiety.

A novel and efficient method for the direct synthesis of substituted o-phenylenediamines involves an iodine and copper co-catalyzed aerobic oxidative reaction. This process directly converts readily available cyclohexanones into multi-substituted o-phenylenediamines using air as a green oxidant under mild conditions. This approach avoids the traditional multi-step route of electrophilic nitration followed by reduction, offering a more streamlined and environmentally benign pathway to access functionalized OPD scaffolds.

The most prevalent method for functionalizing the this compound core involves condensation reactions with various electrophiles to form heterocyclic systems, most notably benzimidazoles. nih.govmdpi.com The reaction of the diamine with aldehydes or carboxylic acids (or their derivatives) leads to the formation of a C–N bond and subsequent cyclization. mdpi.com Modern catalytic systems have significantly improved the efficiency and conditions for these transformations. For instance, supported gold nanoparticles (Au/TiO2) have been shown to be highly effective catalysts for the reaction between o-phenylenediamine and aldehydes, producing 2-substituted benzimidazoles in high yields at ambient temperatures without the need for additives. mdpi.com This heterogeneous catalytic protocol is applicable to a broad scope of substrates, including aromatic, heterocyclic, and aliphatic aldehydes. mdpi.com

Beyond cyclization, the amino groups of o-phenylenediamines can undergo other functionalization reactions. For example, chemical oxidation can be used to polymerize OPD and its derivatives, leading to the formation of poly(o-phenylenediamine) (PoPD). chalcogen.ro This polymer possesses a phenazine-like ladder structure and has applications in materials science as a conductive polymer. chalcogen.ro The synthesis is typically achieved using an oxidant like potassium dichromate in an acidic medium. chalcogen.ro Such polymerization represents a method to incorporate the functionalized diamine unit into a larger macromolecular structure.

Table 2: Strategies for the Synthesis and Functionalization of o-Phenylenediamine Derivatives

| Strategy | Reagents / Catalyst | Resulting Product | Key Features | Citations |

|---|---|---|---|---|

| Direct Synthesis from Cyclohexanones | Cyclohexanones, amines / I2, Cu catalyst, air | Substituted o-phenylenediamines | Aerobic oxidative aromatization and amination; uses air as a green oxidant under mild conditions. | |

| Benzimidazole Synthesis | Aldehydes / Supported Gold Nanoparticles (Au/TiO2) | 2-Substituted benzimidazoles | Heterogeneous catalysis, high yields, ambient conditions, broad substrate scope, no additives required. | mdpi.com |

| Benzimidazole Synthesis | Carboxylic acids, anthranilic acid, etc. / Condensation | 2-Substituted and 1,2-disubstituted benzimidazoles | A foundational method for creating a key heterocyclic core for pharmaceutical design. | nih.gov |

| Polymerization | o-Phenylenediamine / Potassium dichromate (oxidant) | Poly(o-phenylenediamine) (PoPD) | Chemical oxidation technique to form a conductive polymer with a phenazine-like structure. | chalcogen.ro |

Elucidating Chemical Reactivity and Mechanistic Organic Transformations of 4 Isopropylbenzene 1,2 Diamine

Condensation Reactions Leading to Heterocyclic Frameworks

The presence of two adjacent primary amine groups makes 4-isopropylbenzene-1,2-diamine an ideal precursor for condensation reactions with bifunctional electrophiles, leading to the formation of a variety of heterocyclic systems. These reactions are fundamental to the construction of pharmacologically and materially significant scaffolds.

The reaction of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. shahucollegelatur.org.in This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. shahucollegelatur.org.in When one equivalent of a carbonyl compound is used, a mono-imine can be formed. With two equivalents, or with a dialdehyde/diketone, a di-imine is produced.

These imine functionalities are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations. The synthesis of polyimines, polymers containing repeating imine units, can be achieved by reacting this compound with dialdehydes. nih.govresearchgate.net These materials are of interest for their potential applications in areas such as self-healing composites and advanced materials. nih.gov The formation of these polymers relies on the principles of dynamic covalent chemistry, where the reversible nature of the imine bond can be exploited. nih.gov

Table 1: Examples of Schiff Base Formation with this compound

| Carbonyl Compound | Product Type | Potential Applications |

|---|---|---|

| Benzaldehyde | Mono- or Di-imine | Synthetic intermediate |

| Acetone | Mono- or Di-imine | Ligand for metal complexes |

| Terephthaldehyde | Polyimine | Self-healing materials, porous polymers |

This table is illustrative and provides examples of potential reactions.

The reaction of 1,2-diamines with carboxylic acids or their derivatives is a classic and widely used method for the synthesis of benzimidazoles. thieme-connect.comslideshare.net In the case of this compound, this cyclocondensation reaction leads to the formation of 5-isopropyl-1H-benzimidazole derivatives. The reaction typically proceeds by heating the diamine with a carboxylic acid, often in the presence of an acid catalyst, which facilitates the dehydration process. slideshare.netsemanticscholar.org

The mechanism is believed to involve the initial formation of a monoacyl derivative, which then undergoes an intramolecular cyclization by the attack of the second amino group on the amide carbonyl, followed by the elimination of a water molecule to form the imidazole (B134444) ring. acs.orgacs.org A variety of reagents and conditions have been developed to promote this transformation, including the use of mineral acids, polyphosphoric acid, and microwave irradiation to enhance reaction rates and yields. thieme-connect.com The reaction of this compound with aldehydes can also yield benzimidazoles, often through an oxidative cyclization process. organic-chemistry.orgnih.gov

Table 2: Reagents for Benzimidazole Synthesis from this compound

| Reagent | Resulting Benzimidazole Substituent (at C2) |

|---|---|

| Formic Acid | Unsubstituted |

| Acetic Acid | Methyl |

| Benzoic Acid | Phenyl |

This table provides examples of common reagents and the corresponding substituent at the 2-position of the resulting benzimidazole.

1,5-Benzodiazepines, a class of seven-membered heterocyclic compounds, can be synthesized through the condensation of 1,2-diamines with two equivalents of a ketone or with an α,β-unsaturated carbonyl compound. nih.govijtsrd.com The reaction of this compound with ketones, such as acetone, typically in the presence of an acid catalyst, yields 7-isopropyl-2,4-disubstituted-3H-1,5-benzodiazepines. nih.govias.ac.in

The proposed mechanism involves the initial formation of a di-imine intermediate from the reaction of the diamine with two molecules of the ketone. ias.ac.in This is followed by an intramolecular cyclization and tautomerization to afford the final 1,5-benzodiazepine structure. ias.ac.in A variety of catalysts have been employed for this reaction, including boric acid, ytterbium triflate, and various solid acid catalysts, highlighting the ongoing efforts to develop more efficient and environmentally benign synthetic methods. nih.govijtsrd.com

Electrophilic Aromatic Substitution Reactions on the Isopropylbenzene Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two amino groups and one isopropyl group. libretexts.org The amino groups are powerful activating and ortho-, para-directing groups, while the isopropyl group is a weaker activating and ortho-, para-directing group. libretexts.orgyoutube.com The positions on the aromatic ring that are ortho or para to these substituents will be the most nucleophilic and therefore most susceptible to attack by electrophiles.

Considering the positions of the existing substituents, the most likely sites for electrophilic attack are C5 and C6 (ortho to one amino group and meta to the other) and C3 (ortho to the other amino group and meta to the first). The directing effects of the substituents will compete, and the outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions. For instance, in the nitration of isopropylbenzene, the para product is generally favored over the ortho product due to steric hindrance from the bulky isopropyl group. sciepub.comrsc.org This steric consideration will also play a significant role in the substitution patterns of this compound.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Major Product(s) | Influencing Factors |

|---|---|---|

| Nitration | Nitro-substituted derivatives | Steric hindrance, strong directing effect of amino groups |

| Halogenation | Halogen-substituted derivatives | Catalyst, solvent, nature of halogen |

| Friedel-Crafts Acylation | Acyl-substituted derivatives | Steric hindrance, potential for N-acylation |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Oxidative and Reductive Reactivity of Amine Functionalities

The primary aromatic amine groups of this compound are susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products, including quinones, azo compounds, and polymeric materials, depending on the oxidant and reaction conditions. The oxidation of similar compounds, such as 4-isopropylphenol, can lead to the formation of dimers and oligomers through radical coupling mechanisms. researchgate.net A similar reactivity could be expected for this compound, potentially leading to the formation of complex oxidized products.

Conversely, the diamine itself is often prepared through the reduction of a dinitro precursor. The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. This highlights the reductive stability of the amine functionalities under typical catalytic hydrogenation or metal-acid reduction conditions.

Selective Derivatization of Primary Aromatic Amino Groups for Complex Molecular Architecture

The two primary amino groups in this compound exhibit similar reactivity. However, selective derivatization of one amino group in the presence of the other is a key strategy for the synthesis of more complex molecules. For instance, the formation of a mono-acylated derivative is a crucial step in the synthesis of benzimidazoles from carboxylic acids. acs.org By carefully controlling the stoichiometry of the acylating agent and the reaction conditions, it is possible to favor the formation of the mono-N-acylated product.

This selective derivatization opens up pathways to a wide range of dissymmetric molecules. The remaining free amino group can then be subjected to a different chemical transformation, allowing for the stepwise construction of intricate molecular architectures. This approach is invaluable in medicinal chemistry and materials science for the synthesis of compounds with precisely defined structures and properties.

Advanced Coordination Chemistry of 4 Isopropylbenzene 1,2 Diamine Ligands

Ligand Characteristics and Coordination Modes

Bidentate Chelation Properties of the 1,2-Diamine Motif

The 1,2-diamine motif present in 4-isopropylbenzene-1,2-diamine is a classic and highly effective bidentate chelating agent in coordination chemistry. science.govpurdue.edu This capability stems from the presence of two nitrogen donor atoms positioned on adjacent carbon atoms of the benzene (B151609) ring. Upon coordination to a metal center, these two nitrogen atoms form a stable five-membered chelate ring. The formation of this ring is entropically favored, a phenomenon known as the chelate effect, which results in significantly more stable complexes compared to those formed with analogous monodentate amine ligands. ucoz.comlibretexts.org The stability of the resulting metallacycle is a key feature of ligands containing the 1,2-diamine moiety.

Stereoelectronic Influence of the Isopropyl Substituent on Metal Binding

The isopropyl group at the 4-position of the benzene ring exerts a notable influence on the metal-binding properties of the this compound ligand through a combination of steric and electronic effects.

Electronic Effects: The isopropyl group is an electron-donating group through induction. This inductive effect increases the electron density on the benzene ring and, consequently, on the nitrogen donor atoms of the diamine moiety. The enhanced electron density on the nitrogen atoms increases their basicity and, therefore, their ability to donate electron density to a metal center. This can lead to the formation of stronger metal-ligand bonds and more stable complexes compared to unsubstituted phenylenediamine.

Synthesis and Structural Characterization of Metal Complexes

Formation of Coordination Compounds with Transition Metals (e.g., V(IV), Cu(I/II), Ni(II), Ru(III), Pd(II), Pt(II), Co(II/III), Fe(II/III))

This compound readily reacts with a variety of transition metal salts to form stable coordination complexes. The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netnih.gov The reaction often proceeds at room temperature or with gentle heating. The resulting metal complexes can then be isolated as crystalline solids.

This ligand has been shown to form complexes with a range of transition metals in various oxidation states, including:

Vanadium(IV)

Copper(I) and Copper(II) nih.gov

Nickel(II) nih.govmocedes.org

Ruthenium(III) researchgate.net

Palladium(II)

Platinum(II)

Cobalt(II) and Cobalt(III) nsf.govnih.gov

Iron(II) and Iron(III) nih.gov

The stoichiometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the reaction conditions. Typically, one, two, or three ligands can coordinate to a single metal center, leading to complexes with different geometries. For example, with divalent metal ions like Ni(II) and Cu(II), it is common to form complexes with a metal-to-ligand ratio of 1:2, resulting in a coordination number of four. With trivalent metal ions like Co(III) and Fe(III), complexes with a 1:3 metal-to-ligand ratio can be formed, leading to a coordination number of six and an octahedral geometry.

Interactive Data Table: Examples of Transition Metal Complexes with Substituted 1,2-Phenylenediamines

| Metal Ion | Oxidation State | Typical Coordination Number | Potential Geometry |

| Vanadium | +4 | 4 or 5 | Square pyramidal or Trigonal bipyramidal |

| Copper | +1/+2 | 4 | Square planar or Tetrahedral |

| Nickel | +2 | 4 or 6 | Square planar or Octahedral |

| Ruthenium | +3 | 6 | Octahedral |

| Palladium | +2 | 4 | Square planar |

| Platinum | +2 | 4 | Square planar |

| Cobalt | +2/+3 | 4 or 6 | Tetrahedral or Octahedral |

| Iron | +2/+3 | 6 | Octahedral |

Spectroscopic Investigations (e.g., X-ray Diffraction, EPR, Advanced NMR, Mass Spectrometry) for Complex Elucidation

A variety of spectroscopic and analytical techniques are employed to fully characterize the structure and properties of the metal complexes of this compound.

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. jocpr.comresearchgate.net It provides precise information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring. mdpi.comresearchpublish.com This technique is essential for understanding the steric and electronic effects of the isopropyl substituent on the molecular structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of Cu(II), V(IV), and some Co(II) and Fe(III) species. The EPR spectrum can provide information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding.

Advanced NMR Spectroscopy: For diamagnetic complexes, such as those of Ni(II) (square planar), Pd(II), Pt(II), and Co(III), Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. 1H and 13C NMR spectra can confirm the coordination of the ligand to the metal and provide insights into the symmetry of the complex in solution. nih.gov Advanced techniques like COSY and HMQC can be used for complete assignment of the proton and carbon signals.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for coordination compounds.

Analysis of Chelate Ring Rigidity and Steric Interactions in Metal Complexes

The five-membered chelate ring formed upon coordination of this compound is not planar and exhibits a degree of conformational flexibility. The ring typically adopts a puckered or twisted conformation to relieve the strain that would be present in a planar arrangement. researchgate.net The rigidity of this chelate ring is influenced by several factors, including the size and coordination geometry of the metal ion and the steric demands of the substituents on the ligand.

Metal-Ligand Bonding Analysis and Electronic Structure Determination

The coordination chemistry of this compound is fundamentally dictated by the two adjacent amino groups on the benzene ring. These nitrogen atoms, possessing lone pairs of electrons, act as Lewis bases, readily donating electron density to a Lewis acidic metal center. This interaction typically results in the formation of a stable five-membered chelate ring, a common and favored coordination motif in inorganic chemistry. The ligand acts as a bidentate, N,N'-donor, a characteristic shared with the parent compound, o-phenylenediamine (B120857) (oPD). The isopropyl group at the 4-position primarily exerts steric and electronic effects on the complex's properties without directly participating in the coordination.

Theoretical and Computational Studies

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and bonding in transition metal complexes. For systems involving o-phenylenediamine derivatives, DFT calculations provide deep insights into the nature of metal-ligand interactions, orbital contributions, and the distribution of electron density.

Studies on related iron complexes with ligands derived from o-aminophenols (which feature a similar coordination environment) demonstrate the power of DFT in interpreting complex spectroscopic data. nih.gov For instance, DFT calculations can accurately predict Mössbauer parameters like isomer shifts (δ) and quadrupole splittings (ΔEQ), which are highly sensitive to the oxidation state and coordination environment of the iron center. nih.gov The agreement between calculated and experimental parameters validates the computational model and allows for a detailed description of the electronic structure. nih.govnih.gov

In these systems, the frontier molecular orbitals (HOMO and LUMO) are of particular interest. The HOMO is often delocalized over the o-phenylenediamine fragment and the metal d-orbitals, while the LUMO may be centered on the metal or other co-ligands. The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic spectra and reactivity of the complex. Natural Bond Orbital (NBO) analysis, a computational method, can further quantify the charge transfer between the ligand's donor atoms and the metal center, revealing the degree of covalency in the metal-nitrogen bonds. semanticscholar.org

Table 1: Representative DFT-Calculated Parameters for an Analogous Fe(II)-Iminobenzosemiquinone Complex This table presents data for a related complex to illustrate the type of information gained from DFT studies.

| Parameter | Calculated Value | Experimental Value |

| Isomer Shift (δ) (mm/s) | ~0.82-0.92 | ~0.97 |

| Quadrupole Splitting (ΔE | Varies | Varies |

| Spin State | S = 2 | S = 2 |

| Data sourced from studies on related Fe-iminobenzosemiquinone complexes to illustrate typical computational results. nih.gov |

Experimental Techniques for Electronic Structure Determination

A combination of spectroscopic and crystallographic techniques is employed to experimentally probe the metal-ligand bonding and electronic structure of complexes containing this compound.

Powder X-ray diffraction (XRD) is also used to characterize the crystalline nature of these complexes. Studies on Zn(II) complexes with a Schiff base derived from 4-methyl-o-phenylenediamine show a monoclinic crystal system, demonstrating the crystallinity of such compounds. sciensage.infospuvvn.edu

Table 2: Illustrative Crystallographic Data for a Zn(II) Complex with a 4-methyl-o-phenylenediamine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | 7.3662 |

| b (Å) | 9.5623 |

| c (Å) | 11.7895 |

| Unit Cell Volume (ų) | 718.43318 |

| Data from a related Zn(II) complex used for illustrative purposes. sciensage.info |

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the diamine ligand. The stretching vibrations of the N-H bonds and the C-N bonds are sensitive to the coordination environment. Upon complexation, the N-H stretching frequencies typically shift to lower wavenumbers, and new bands corresponding to metal-nitrogen (M-N) vibrations may appear in the far-IR region (typically 400-600 cm⁻¹). researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the electronic structure. For complexes with first-row transition metals, the spectra are often characterized by lower-energy, less intense d-d transitions and higher-energy, more intense ligand-to-metal charge transfer (LMCT) bands. The isopropyl substituent on the phenyl ring may cause slight shifts (solvatochromic shifts) in the absorption maxima compared to unsubstituted o-phenylenediamine complexes.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical state of the nitrogen atoms within the complex, distinguishing between primary amine, secondary amine, and imine functionalities, which is particularly useful when the ligand is part of a larger, more complex structure or polymer. rsc.org

Electrochemical Methods:

Cyclic Voltammetry (CV): CV is used to study the redox properties of the metal complexes. The voltammograms can reveal the oxidation potential of the metal center and/or the ligand. Given that o-phenylenediamine and its derivatives can be oxidized to radical cations and diimine species, their metal complexes can exhibit rich electrochemical behavior, often involving ligand-based redox processes. The electron-donating nature of the isopropyl group is expected to make the ligand easier to oxidize compared to the parent o-phenylenediamine.

Catalytic Applications of 4 Isopropylbenzene 1,2 Diamine Derived Systems

Transition Metal Catalysis with Diamine-Based Ligands

The true versatility of diamine compounds is most evident when they are used as ligands that coordinate with transition metals. The electronic and steric properties of the diamine can be fine-tuned by substituents on the aromatic ring, influencing the activity, selectivity, and stability of the resulting metal complex.

Oxidation Catalysis (e.g., Alkane Oxidation, Aromatic Hydroxylation, Epoxidation Reactions)

Transition metal complexes are pivotal in oxidation catalysis. While direct catalytic applications of 4-isopropylbenzene-1,2-diamine in this area are not extensively documented, related systems offer significant insights. For example, manganese and iron complexes with tetradentate Schiff-base ligands derived from diamines can catalyze the aerobic oxidation of various substrates, including the epoxidation of styrene. nih.gov

In the realm of aromatic hydroxylation, manganese complexes supported by ligands with bulky substituents have shown a preference for oxidizing the aromatic C-H bonds of alkylbenzenes over the more activated benzylic positions. uu.nl This selectivity is highly dependent on the ligand's structure. uu.nl Similarly, iron complexes have been employed for the hydroxylation of benzene (B151609) and toluene (B28343) using hydrogen peroxide as an oxidant, proceeding through a high-valent iron-oxo species. researchgate.net Although the specific ligands in these studies differ, they underscore the principle that aromatic diamine derivatives can support metal centers in challenging oxidation reactions. The isopropyl group on the this compound ligand could sterically and electronically influence the behavior of a metal catalyst in similar transformations.

C–H Functionalization and Amination Catalysis

Direct C-H functionalization is a powerful tool in modern synthesis, enabling the conversion of ubiquitous C-H bonds into valuable functional groups. yale.edu Rhodium-catalyzed intramolecular C-H insertion reactions using sulfamate (B1201201) esters derived from hydroxylamines represent a method for preparing 1,2-diamines. nih.gov This highlights the role of metal catalysts in forming diamine structures themselves.

In C-N bond formation, ligands based on N¹,N²-diarylbenzene-1,2-diamine scaffolds have been designed for copper-catalyzed amination of aryl bromides at room temperature. chemrxiv.org The design of these ligands, guided by DFT calculations, aims to increase electron density on the copper center to facilitate the oxidative addition step. chemrxiv.org This demonstrates that the benzene-1,2-diamine framework is a viable platform for developing ligands for cross-coupling and amination reactions. The electronic contribution of the isopropyl group in this compound could modulate the ligand's donor properties in such catalytic systems.

Application in Polymerization Processes

Catalytic polymerization of olefins is a cornerstone of the chemical industry, with applications ranging from commodity plastics to specialty materials. While free-radical initiated emulsion polymerization is a major industrial process, transition metal catalysis offers unique control over polymer structure and properties. d-nb.info Cationic polymerization of dienes like penta-1,3-diene can be initiated by catalytic systems based on organoaluminum compounds to produce soluble solid polymers. researchgate.net Although specific studies detailing the use of this compound as a ligand or initiator in polymerization are not prominent, the broader field of coordination polymerization frequently utilizes metal complexes with nitrogen-based ligands to control the reaction. The structure of the ligand is critical in determining the catalyst's activity and the resulting polymer's characteristics.

Role as Chiral Ligands in Asymmetric Synthesis

Chiral vicinal diamines are considered "privileged ligands" in asymmetric catalysis due to their success across a wide range of reactions. ua.esrsc.org They are fundamental components in the synthesis of other chiral ligands, auxiliaries, and organocatalysts. nih.gov When complexed with transition metals like iridium, polymeric chiral diamine ligands have been shown to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, producing chiral alcohols with excellent enantioselectivity. nih.gov The development of half-sandwich bifunctional η⁶-arene metal catalysts bearing substituted 1,2-diamine ligands has been particularly impactful in this area. nih.gov

The general applicability of chiral diamines extends to a multitude of asymmetric transformations, making them indispensable tools for synthetic chemists. chemrxiv.orgchemrxiv.org The synthesis of enantioenriched 1,2-diamines can be achieved through various catalytic methods, including the ring-opening of meso-aziridines and the hydroamination of allylic amines. ua.es While this compound itself is not chiral, it can serve as a precursor to chiral derivatives, for example, through resolution or by the introduction of chiral substituents on the nitrogen atoms, thereby enabling its use in asymmetric synthesis.

Heterogeneous Catalysis Involving Diamine-Functionalized Materials (e.g., Metal-Organic Frameworks)

Heterogeneous catalysis offers advantages in catalyst separation and recycling. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that can be functionalized for specific applications. Post-synthetic modification of MOFs with diamines has been extensively investigated, particularly for carbon dioxide capture. nih.govnih.govkorea.ac.kr In these materials, diamines are appended to open metal sites within the framework. researchgate.net

While the primary application of these diamine-functionalized MOFs has been in gas adsorption, the incorporation of catalytically active sites is an area of growing interest. The diamine moieties can serve as basic sites for catalysis or as anchoring points for catalytically active metal nanoparticles. Although research has focused on simpler diamines like ethylenediamine (B42938) for CO2 capture, the principles can be extended to other diamines. researchgate.net Functionalizing a MOF with this compound could introduce new catalytic properties, leveraging both the porous structure of the MOF and the inherent reactivity of the diamine and its potential metal complexes.

In-depth Mechanistic Insights into Catalytic Systems Derived from this compound Remain Elusive

Despite the importance of understanding catalytic mechanisms for the rational design of new and improved chemical transformations, detailed mechanistic investigations into catalytic cycles involving derivatives of this compound are not extensively documented in publicly accessible scientific literature. Advanced studies focusing on the identification and characterization of radical intermediates and the computational or experimental determination of transition states for this specific class of catalysts are particularly scarce.

Catalytic reactions often proceed through complex pathways involving short-lived, highly reactive species such as radicals and fleeting transition states. The elucidation of these mechanisms requires sophisticated analytical and computational techniques. Methodologies like Electron Paramagnetic Resonance (EPR) spectroscopy are instrumental in detecting and characterizing paramagnetic radical intermediates, providing insight into their electronic structure and role in the catalytic cycle. Furthermore, radical trapping experiments, which use specific agents to capture and stabilize transient radicals, allow for their subsequent identification through techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.

On the computational front, Density Functional Theory (DFT) has become a powerful tool for mapping the potential energy surfaces of reaction pathways. These calculations can predict the geometries and energies of reactants, products, intermediates, and, crucially, transition states. By identifying the lowest energy pathway, computational studies can offer a step-by-step depiction of the reaction mechanism, including the energy barriers that govern the reaction rate.

However, the application of these advanced investigative techniques to catalytic systems specifically derived from this compound has not been a prominent subject of published research. While the broader family of 1,2-benzenediamines is utilized in the synthesis of various ligands and organocatalysts, the specific influence of the 4-isopropyl substituent on the mechanistic intricacies of catalytic cycles, including the potential formation of radical species or the nature of transition states, remains an area that requires further scientific exploration.

Consequently, the creation of detailed data tables summarizing kinetic parameters, transition state energies, or spectroscopic data for radical intermediates in catalytic systems derived from this compound is not possible based on the current body of available research. Future research efforts are needed to shed light on these complex mechanistic aspects, which would be invaluable for the advancement of catalyst design and application.

Advanced Computational and Theoretical Studies on 4 Isopropylbenzene 1,2 Diamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF), Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. The primary methods employed for systems like 4-Isopropylbenzene-1,2-diamine include Density Functional Theory (DFT), Hartree-Fock (HF) theory, and various semi-empirical methods.

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. Theoretical studies on related o-phenylenediamine (B120857) (OPD) derivatives, such as in thorium coordination complexes, have utilized DFT at the B3LYP/6-311G** level to determine structural parameters and analyze spectral properties, showing good agreement with experimental data. nih.gov For many organic molecules, DFT methods are adept at predicting geometries, reaction energies, and spectroscopic properties.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. wikipedia.org It provides a qualitative understanding of electronic structure but neglects electron correlation, which can be a limitation for quantitative predictions. insilicosci.com HF is often used as a starting point for more advanced, correlation-corrected methods. pku.edu.cn While computationally more demanding than semi-empirical methods, HF calculations have been used to analyze the vibrational spectra of substituted benzenes, providing a basis for comparison with experimental and DFT results. researchgate.net

Semi-Empirical Methods: These methods are derived from Hartree-Fock formalism but introduce significant approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), to drastically reduce computational time. uni-muenchen.dewikipedia.org Parameters derived from experimental or high-level theoretical data are used to compensate for these approximations. wikipedia.org Methods like AM1, PM3, and MNDO are particularly useful for large molecules where full ab initio or DFT calculations are too expensive. uni-muenchen.deuomustansiriyah.edu.iq They are often employed to calculate properties like heats of formation, dipole moments, and molecular geometries for a wide range of organic molecules. wikipedia.orguomustansiriyah.edu.iq

Table 6.1: Comparison of Quantum Chemical Methods

| Method | Basis of Theory | Key Features | Common Applications |

| Density Functional Theory (DFT) | Electron Density | Good accuracy-to-cost ratio; includes electron correlation effects. | Geometry optimization, reaction energies, spectroscopic properties. nih.gov |

| Hartree-Fock (HF) | Wavefunction (Single Slater Determinant) | Ab initio method; neglects electron correlation. wikipedia.orginsilicosci.com | Starting point for higher-level methods, qualitative electronic structure. pku.edu.cn |

| Semi-Empirical (e.g., AM1, PM3) | Simplified HF with empirical parameters | Very fast; suitable for very large systems. uni-muenchen.deuomustansiriyah.edu.iq | High-throughput screening, initial geometry estimations, large biomolecules. wikipedia.org |

Prediction and Analysis of Molecular Geometries and Electronic Structures

Computational methods are invaluable for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule like this compound.

The molecular geometry is determined by bond lengths, bond angles, and dihedral angles. For the aromatic ring of this compound, a planar or near-planar geometry is expected. The isopropyl and diamine substituents will adopt specific orientations to minimize steric hindrance. DFT calculations are commonly used to obtain optimized geometries with high accuracy. For instance, studies on OPD-containing ligands in metal complexes have successfully predicted bond lengths and angles that align well with experimental X-ray crystallography data. nih.gov

The electronic structure describes the arrangement of electrons in molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Computational analyses of OPD have been performed to understand its donor-acceptor interactions in charge-transfer complexes, providing insight into its electronic properties. acs.org

Simulation of Vibrational Frequencies and Spectroscopic Signatures

Computational modeling can simulate vibrational spectra (Infrared and Raman), which arise from the periodic motions of atoms within a molecule. These simulations are crucial for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

The process involves first optimizing the molecular geometry to find its minimum energy structure. Then, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a characteristic frequency and intensity.

Table 6.2: Selected Calculated Vibrational Frequencies for Isopropylbenzene (Cumene) - A Model for the Isopropylbenzene Moiety

| Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3084 | 3085 | 3086 | Aromatic C-H stretch |

| 2969 | 2966 | 2968 | CH₃ asymmetric stretch |

| 1605 | 1606 | 1607 | Aromatic C-C stretch |

| 1495 | 1495 | 1495 | Aromatic C-C stretch |

| 1452 | 1453 | 1452 | CH₃ asymmetric deformation |

| 1384 | 1385 | 1384 | CH₃ symmetric deformation |

| 1156 | 1157 | 1157 | C-H in-plane bend |

| 769 | 770 | 770 | C-H out-of-plane bend |

Data adapted from vibrational analysis of isopropylbenzene (cumene). The addition of two amine groups in this compound would introduce new characteristic bands, notably N-H stretching (typically 3300-3500 cm⁻¹) and C-N stretching (typically 1250-1350 cm⁻¹).

Elucidation of Reaction Mechanisms and Energy Profiles through Computational Modeling

Computational modeling is a key tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. nih.gov

This analysis allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. The resulting energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. nih.govnih.gov For example, DFT calculations have been used to explore the mechanisms of cycloaddition reactions, elucidating the factors that control stereoselectivity by comparing the activation energies of different pathways. scielo.br

For aromatic diamines like this compound, computational studies can elucidate mechanisms of reactions such as oxidation, polymerization, and condensation. Studies on the oxidation of o-phenylenediamine have explored its dimerization and polymerization pathways, which are relevant in its use as a signaling agent in assays. acs.org By modeling the energy profiles of these processes, one can predict the most likely products and understand the underlying electronic factors driving the reaction. rsc.org

In-depth Analysis of Ligand-Metal Interactions and Bonding in Coordination Complexes

The two adjacent amine groups make this compound an excellent bidentate ligand for forming coordination complexes with metal ions. Computational chemistry offers deep insights into the nature of the bonding between the ligand and the metal center.

Using methods like DFT, it is possible to model the geometry of these complexes, such as the square pyramidal or octahedral structures formed by related o-phenylenediamine ligands with transition metals like Vanadyl(II). worldresearchersassociations.comnih.gov These calculations can predict metal-ligand bond lengths and angles with high accuracy.

Furthermore, computational analysis can describe the electronic nature of the ligand-metal bond. Techniques like Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand's nitrogen lone pairs and the metal's empty orbitals. Analysis of the molecular orbitals (HOMO and LUMO) of the complex reveals how coordination affects the electronic properties of both the ligand and the metal. Such studies have been performed on thorium complexes with OPD-derived Schiff base ligands to understand their structure and properties at a molecular level. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. For this compound, rotations can occur around the C-C bond connecting the isopropyl group to the benzene (B151609) ring and the C-N bonds of the amine groups. Conformational analysis involves mapping the potential energy as a function of these rotations to identify the most stable (lowest energy) conformers. Quantum chemical calculations can determine the relative energies of different staggered and eclipsed conformations, revealing the preferred geometry of the molecule.

Molecular Dynamics (MD) Simulations: While quantum calculations describe static structures, MD simulations model the dynamic evolution of a molecular system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions with surrounding molecules (like solvents) on a timescale from picoseconds to microseconds. nih.govnih.gov For a system involving this compound, MD simulations could be used to:

Study its diffusion and interaction in a solvent.

Investigate the flexibility of the isopropyl and amine groups.

Simulate the binding process of the molecule to a receptor or metal ion.

Explore the self-assembly or aggregation behavior of the molecules at different concentrations. nih.gov

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the bulk material.

Emerging Applications in Material Science Research for 4 Isopropylbenzene 1,2 Diamine

Investigation as Monomers or Cross-linking Agents in Polymer Chemistry (e.g., Polyimides, Polyamides, Polyureas)

Aromatic diamines are crucial monomers in the synthesis of several classes of high-performance polymers, including polyimides, polyamides, and polyureas. The general structure of 4-Isopropylbenzene-1,2-diamine, featuring two reactive amine functional groups on a benzene (B151609) ring, makes it a candidate for incorporation into these polymer backbones.

The presence of the isopropyl group (-CH(CH₃)₂) is a key feature that could impart specific properties to the resulting polymers. This bulky, non-polar side group can influence several characteristics of the polymer chain:

Solubility: The isopropyl group can disrupt the close packing of polymer chains, potentially increasing the solubility of otherwise rigid and intractable polymers in organic solvents. This is a significant advantage for polymer processing and application.

Thermal Properties: The introduction of a flexible alkyl group might lower the glass transition temperature (Tg) compared to polymers derived from unsubstituted aromatic diamines. This can affect the thermal processing window and the final mechanical properties of the material.

Mechanical Properties: The bulky nature of the isopropyl group could also affect the mechanical strength and flexibility of the polymer films or fibers.

Table 1: Potential Polymer Systems Utilizing this compound

| Polymer Type | Co-monomer | Potential Properties Influenced by Isopropyl Group |

|---|---|---|

| Polyimides | Aromatic dianhydrides (e.g., PMDA, BPDA) | Increased solubility, modified thermal stability, altered dielectric constant. |

| Polyamides | Aromatic or aliphatic diacid chlorides | Improved processability, changes in moisture absorption, modified mechanical flexibility. |

| Polyureas | Diisocyanates (e.g., MDI, TDI) | Enhanced solubility, potential for creating foams with unique cell structures, altered surface properties. |

While specific research data on polymers synthesized from this compound is scarce, the principles of polymer chemistry suggest that its use as a monomer is a viable area for exploration. Further research would be needed to synthesize and characterize these novel polymers to fully understand the impact of the isopropyl substitution.

As a cross-linking agent , this compound could be used in smaller quantities to create network structures within a polymer matrix. The two amine groups can react with functional groups on existing polymer chains (such as epoxides, isocyanates, or carboxylic acid derivatives) to form covalent bonds, leading to a three-dimensional network. This cross-linking can significantly improve the mechanical strength, thermal stability, and chemical resistance of the material. The isopropyl group would be incorporated into the cross-linked structure, potentially influencing the network's density and flexibility.

Development of Functional Organic and Hybrid Materials

The unique electronic and structural characteristics of this compound make it a potential building block for a variety of functional organic and hybrid materials.

The ortho-diamine functionality is a well-known precursor for the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines . These heterocyclic units are often incorporated into larger molecular structures or polymer backbones to create materials with specific electronic or optical properties. For example, polyquinoxalines are a class of thermally stable polymers known for their excellent chemical resistance and mechanical properties. The synthesis of such polymers would involve the condensation reaction of this compound with a bis(α-dicarbonyl) monomer. The isopropyl group would remain as a substituent on the quinoxaline (B1680401) unit, potentially influencing the polymer's solubility and processability.

Exploration in Optoelectronic or Responsive Material Design

Aromatic amines are a key component in many organic electronic materials due to their electron-donating nature. While there is no specific research on the optoelectronic applications of this compound, its structure suggests potential avenues for exploration.

The diamine could serve as a building block for hole-transporting materials used in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-rich aromatic ring and the nitrogen lone pairs can facilitate the transport of positive charge carriers (holes). The isopropyl group could influence the material's morphology and solubility, which are critical factors for device performance and fabrication.

Furthermore, the reactivity of the diamine groups allows for their incorporation into larger conjugated systems or polymers designed for specific responsive behaviors . For example, polymers containing aromatic diamine units can exhibit changes in their optical or electronic properties in response to stimuli such as pH changes or the presence of certain analytes. The isopropyl group could modulate the sensitivity and selectivity of such responsive materials.

Table 2: Potential Applications in Functional and Responsive Materials

| Material Class | Synthetic Route | Potential Functionality |

|---|---|---|

| Polyquinoxalines | Condensation with bis(α-dicarbonyl)s | High thermal stability, chemical resistance, processability. |

| Surface-modified Nanoparticles | Reaction with surface functional groups | Improved dispersion in polymer matrices, enhanced interfacial adhesion. |

| Hole-Transporting Materials | Incorporation into conjugated molecules/polymers | Charge transport in OLEDs and OPVs. |

| Responsive Polymers | Polymerization with functional co-monomers | Sensing applications based on changes in optical or electronic properties. |

Q & A

Q. Table 1: Substituent Effects on Reactivity

| Compound | Substituent | Electronic Effect | Key Application | Reference |

|---|---|---|---|---|

| 4-Bromobenzene-1,2-diamine | Br | Electron-withdrawing | Medicinal chemistry | |

| This compound | Isopropyl | Electron-donating | Catalysis, MOF design | Inferred |

| 4-Chloro-3-methylbenzene-1,2-diamine | Cl, CH | Mixed | Polyimide synthesis |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Application Example | Reference |

|---|---|---|

| -NMR | Regiochemical confirmation via coupling constants | |

| HRMS | Molecular weight verification (±1 ppm accuracy) | |

| X-ray | Steric and electronic mapping of substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.